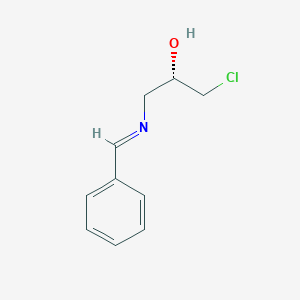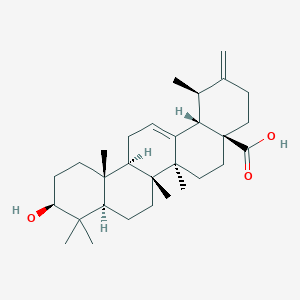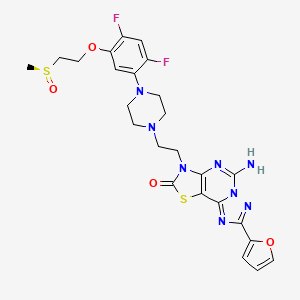
Inupadenant
Vue d'ensemble
Description
L’Inupadenant est un antagoniste de petite molécule de nouvelle génération ciblant le récepteur adénosine A2A (A2AR). Ce récepteur est principalement présent sur les cellules immunitaires, et son activation par l'adénosine supprime les réponses des cellules immunitaires innées et adaptatives, ce qui conduit à l'inhibition des réponses antitumorales . L'this compound est étudié pour son potentiel dans le traitement de différents types de cancer, y compris les tumeurs solides avancées .
Méthodes De Préparation
La synthèse de l'Inupadenant implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en assurant l'évolutivité et la rentabilité .
Analyse Des Réactions Chimiques
L'Inupadenant subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des substituants sur la structure de base.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : L'this compound est utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur A2A et leurs interactions avec d'autres molécules.
Biologie : La recherche sur l'this compound se concentre sur ses effets sur les réponses des cellules immunitaires et son potentiel à moduler le système immunitaire.
Médecine : L'this compound est étudié pour son potentiel à traiter différents types de cancer, y compris les tumeurs solides avancées. .
Mécanisme d'action
L'this compound exerce ses effets en ciblant le récepteur adénosine A2A (A2AR), qui est exprimé sur les cellules immunitaires. En antagonisant ce récepteur, l'this compound inhibe les effets immunosuppresseurs de l'adénosine, favorisant ainsi l'activation des cellules immunitaires et renforçant les réponses antitumorales . Les cibles moléculaires et les voies impliquées comprennent la voie ATP-adénosine, qui joue un rôle clé dans la modulation des réponses immunitaires dans le microenvironnement tumoral .
Applications De Recherche Scientifique
Inupadenant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the behavior of A2A receptor antagonists and their interactions with other molecules.
Biology: Research on this compound focuses on its effects on immune cell responses and its potential to modulate the immune system.
Medicine: this compound is being investigated for its potential to treat various types of cancer, including advanced solid tumors. .
Mécanisme D'action
Inupadenant exerts its effects by targeting the adenosine A2A receptor (A2AR), which is expressed on immune cells. By antagonizing this receptor, this compound inhibits the immunosuppressive effects of adenosine, thereby promoting immune cell activation and enhancing antitumor responses . The molecular targets and pathways involved include the ATP-adenosine pathway, which plays a key role in modulating immune responses in the tumor microenvironment .
Comparaison Avec Des Composés Similaires
L'Inupadenant est unique parmi les antagonistes du récepteur A2A en raison de sa forte sélectivité et de sa puissance. Des composés similaires incluent :
Ciforadenant : Un autre antagoniste du récepteur A2A avec des applications similaires dans le traitement du cancer.
PBF-509 : Un antagoniste sélectif du récepteur A2A étudié pour son potentiel en oncologie.
L'this compound se démarque par sa capacité à rester puissant à des concentrations élevées d'adénosine et à maintenir une couverture cible continue, ce qui en fait un candidat prometteur pour l'immunothérapie anticancéreuse .
Propriétés
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCCLUSYHJXDEX-RWYGWLOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N8O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246607-08-7 | |
| Record name | Inupadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INUPADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


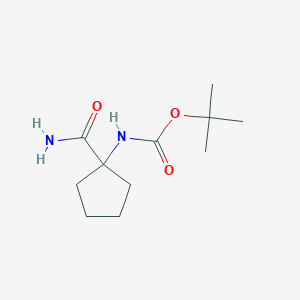
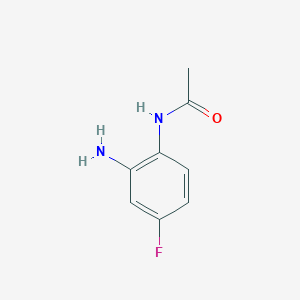
![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)
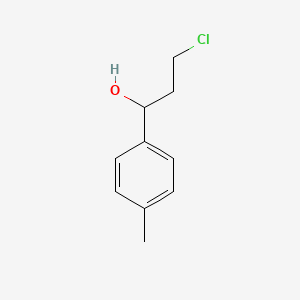
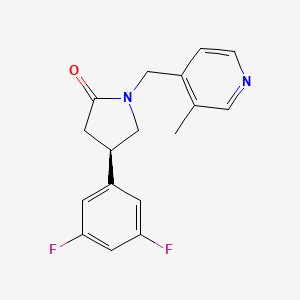

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)
